molecular formula C9H12BrN5 B3049324 (8-bromo-9-butyl-9H-purin-6-yl)amine CAS No. 202136-43-4

(8-bromo-9-butyl-9H-purin-6-yl)amine

Cat. No. B3049324
CAS RN: 202136-43-4
M. Wt: 270.13 g/mol
InChI Key: FKNNQOCJLMQVAV-UHFFFAOYSA-N
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Description

“(8-bromo-9-butyl-9H-purin-6-yl)amine” is a chemical compound with the molecular formula C9H12BrN5 . It belongs to the class of organic compounds known as 6-aminopurines, which are purines that carry an amino group at position 6 . Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of “(8-bromo-9-butyl-9H-purin-6-yl)amine” includes a butyl chain attached to a purine ring, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . The purine ring carries an amino group at position 6 and a bromo group at position 8 .


Physical And Chemical Properties Analysis

“(8-bromo-9-butyl-9H-purin-6-yl)amine” has a molecular weight of 270.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 269.02761 g/mol . The topological polar surface area is 69.6 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in the synthesis of fused dihydro-azepino and dihydro-diazepino purines, with potential application as antilipid peroxidation agents. These compounds were prepared from 8-bromo-9-butenylpurines, demonstrating the versatility of (8-bromo-9-butyl-9H-purin-6-yl)amine in synthetic chemistry (Thalassitis, Hadjipavlou-Litina, & Litinas, 2015).

Biological Activity and Applications

  • It serves as a precursor in the synthesis of various biologically active compounds. For instance, research has shown its use in creating N-Methoxy-9-methyl-9H-purin-6-amines, which exhibit diverse amino/imino tautomeric ratios, relevant for understanding their biological activity and potential applications in medicinal chemistry (Roggen & Gundersen, 2008).

Pharmaceutical Research

  • In pharmaceutical research, this compound has been involved in the synthesis of acyclic nucleoside and nucleotide analogs, which are significant for drug development and understanding nucleic acid biochemistry (Janeba, Holý, & Masojídková, 2000).

Antimicrobial and Antifungal Applications

  • Derivatives of (8-bromo-9-butyl-9H-purin-6-yl)amine have been synthesized and tested for antimicrobial and antifungal activities. This demonstrates its potential use in developing new antimicrobial agents (Kinali-Demirci, İdil, & Dişli, 2014).

Enzyme Inhibition Studies

  • Novel derivatives of this compound have been designed, synthesized, and tested for their inhibitory activity against acetylcholinesterase, an enzyme associated with neurodegenerative diseases. This application underlines the compound's significance in developing treatments for conditions like Alzheimer's Disease (Kang, Song, Zhan, Zhang, & Xinyong, 2013).

properties

IUPAC Name

8-bromo-9-butylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN5/c1-2-3-4-15-8-6(14-9(15)10)7(11)12-5-13-8/h5H,2-4H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNNQOCJLMQVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC=NC(=C2N=C1Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469393
Record name 8-bromo-9-butyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-bromo-9-butyl-9H-purin-6-yl)amine

CAS RN

202136-43-4
Record name 8-bromo-9-butyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-9-butyl-9H-purin-6-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SX4K72X7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

8-Bromopurine (2.2 g, 10 mmole) was dissolved in 50 ml of DMF before adding 1-bromo-butane (2.2 ml, 20 mmol) and cesium carbonate (6.7 g, 20 mmol) into the solution. The reaction mixture was left stirring at room temperature for 16 hours before quenching with water and extracting with EtOAc. The organic layer was w ashed with water and dried with MgSO4 before removing solvent under reduced pressure. A white powder (0.9 g, 33%) of 8-Bromo-9-butyl-9H-purin-6-ylamine was isolated using silica gel column chromatography (50% EtOAc/Hexanes). 1H NMR (CDCl3) δ 8.32, (s, 1H), 5.81 (s, 2H), 4.20 (t, 2H), 1.82 (m, 2H), 1.40 (m, 2H), 0.96 (t, 3H). Rf (75% EtOAc/Hex)=0.6.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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